Cas no 186368-62-7 (7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one)

7-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic coumarin derivative incorporating a 1,3,4-oxadiazole moiety. This compound exhibits notable structural features, including a conjugated π-system and electron-donating methoxy and hydroxyl groups, which may enhance its photophysical and biological properties. Its hybrid architecture—combining coumarin and oxadiazole scaffolds—suggests potential applications in fluorescence probes, organic electronics, or bioactive molecule development. The presence of the 7-hydroxy group offers opportunities for further functionalization, while the oxadiazole ring contributes to stability and rigidity. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm its high purity and well-defined structure, making it suitable for research in medicinal chemistry or materials science.
7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one structure
186368-62-7 structure
Product Name:7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
CAS No:186368-62-7
MF:C18H12N2O5
MW:336.29828453064
CID:5346868
Update Time:2025-11-07

7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
    • 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
    • 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
    • Inchi: 1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-20-17(25-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3
    • InChI Key: GLVSDCHIVUREOD-UHFFFAOYSA-N
    • SMILES: O1C(C(C2=NN=C(C3C=CC(=CC=3)OC)O2)=CC2C=CC(=CC1=2)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 532
  • XLogP3: 2.7
  • Topological Polar Surface Area: 94.7

7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pricemore >>

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Additional information on 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Recent Advances in the Study of 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS: 186368-62-7)

The compound 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS: 186368-62-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This coumarin derivative, characterized by the presence of a 1,3,4-oxadiazole moiety, has been the subject of multiple studies aimed at elucidating its biological activities, mechanisms of action, and potential therapeutic applications.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the methoxyphenyl group could significantly influence the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate these findings, highlighting the compound's potential as an anti-inflammatory agent.

Another key area of investigation has been the compound's anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by flow cytometry and Western blot analyses.

In addition to its anti-inflammatory and anticancer effects, recent studies have explored the compound's potential as an antimicrobial agent. A preprint article on ChemRxiv (2024) described its efficacy against multidrug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells. This finding opens new avenues for the development of novel antibiotics targeting resistant pathogens.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one represents a versatile scaffold with multiple therapeutic applications. Ongoing research continues to uncover its mechanisms of action and refine its pharmacological profile, positioning it as a valuable candidate for drug development in the fields of oncology, immunology, and infectious diseases.

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